molecular formula C15H22N2O3 B13682927 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine

2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine

Cat. No.: B13682927
M. Wt: 278.35 g/mol
InChI Key: SAJLCAVCGREXHH-UHFFFAOYSA-N
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Description

2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first protected with a Boc group to form 1-Boc-3-pyrrolidinyl.

    Coupling with Pyridine: The protected pyrrolidinyl group is then coupled with a pyridine derivative that has a methoxy group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine involves its interaction with specific molecular targets. The Boc-protected pyrrolidinyl group can be deprotected to reveal the active amine, which can then interact with enzymes or receptors. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Boc-3-pyrrolidinyl)acetic Acid: Similar in structure but with an acetic acid group instead of a methoxypyridine.

    2-(1-Boc-3-pyrrolidinyl)acetonitrile: Contains a nitrile group instead of a methoxypyridine.

    1-Boc-3-Pyrrolidineacetic Acid: Similar pyrrolidinyl group but with different substituents.

Uniqueness

2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is unique due to the presence of both the Boc-protected pyrrolidinyl group and the methoxy-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(5-methoxypyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-11(10-17)13-6-5-12(19-4)9-16-13/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

SAJLCAVCGREXHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)OC

Origin of Product

United States

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